molecular formula C12H16O3 B3059330 Ethyl 4-(3-hydroxypropyl)benzoate CAS No. 98092-75-2

Ethyl 4-(3-hydroxypropyl)benzoate

Cat. No. B3059330
CAS RN: 98092-75-2
M. Wt: 208.25 g/mol
InChI Key: HXSYDBUGWIEKII-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxypropyl)benzoate is a chemical compound with the molecular formula C12H16O3 . It is a derivative of benzoic acid, which is commonly used in organic synthesis due to its reactivity and accessibility .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-hydroxypropyl)benzoate consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The structure also includes a benzoate group, which is a common feature in many organic compounds .


Physical And Chemical Properties Analysis

Ethyl 4-(3-hydroxypropyl)benzoate has a density of 1.1±0.1 g/cm³, a boiling point of 355.7±17.0 °C at 760 mmHg, and a flash point of 133.4±14.4 °C . It also has a molar refractivity of 60.1±0.3 cm³, a polar surface area of 56 Ų, and a molar volume of 198.4±3.0 cm³ .

Scientific Research Applications

Transesterification and Transacylation Reactions

Ethyl 4-(3-hydroxypropyl)benzoate can be used in transesterification and transacylation reactions . These reactions are environmentally friendly and can be conducted at room temperature with catalytic amounts of lithium bromide and diethylamine in a solvent-free environment . The products obtained from these reactions are of good purity .

Synthesis of Fine Chemicals

This compound plays a significant role in the synthesis of fine chemicals . Its aromatic nature contributes to its solubility and reactivity characteristics, which are pivotal in its varied applications .

Pharmaceuticals

In the pharmaceutical industry, Ethyl 4-(3-hydroxypropyl)benzoate is valued as a flavoring agent to mask the taste of various medications, making them more palatable for consumers . This extends its utility to oral medicines, where taste can significantly influence patient compliance .

Perfumery and Cosmetics

Ethyl 4-(3-hydroxypropyl)benzoate’s pleasant, slightly sweet scent reminiscent of almonds makes it a favored ingredient in perfumes and scented beauty products . It enhances the olfactory appeal of creams and lotions .

Food Flavoring

This compound serves as a key ingredient that enhances both the quality and effectiveness of food products . It is particularly used in the food industry as a flavoring agent .

Industrial Solvent

Ethyl 4-(3-hydroxypropyl)benzoate’s solvent properties are crucial in the synthesis of a broad array of organic compounds . This functionality makes it indispensable in both research laboratories and large-scale industrial settings, where it aids in the production and refinement of complex chemical formulations .

Future Directions

The future directions for Ethyl 4-(3-hydroxypropyl)benzoate could involve further exploration of its synthesis, reactions, and potential biological activities. Given the wide range of activities exhibited by similar compounds, Ethyl 4-(3-hydroxypropyl)benzoate may also hold promise in various fields such as medicinal chemistry .

properties

IUPAC Name

ethyl 4-(3-hydroxypropyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSYDBUGWIEKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446827
Record name Ethyl 4-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-hydroxypropyl)benzoate

CAS RN

98092-75-2
Record name Ethyl 4-(3-hydroxypropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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